3'-O-Méthylbatatasine III

Vue d'ensemble

Description

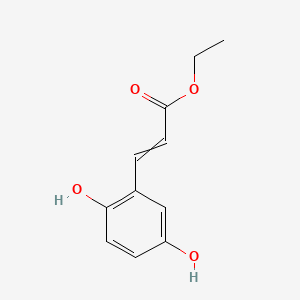

La 3'-O-Méthylbatatasine III est un composé naturel dérivé de l'orchidée Bletilla splendens. Elle est connue pour ses activités antibiotiques et antispasmodiques. Le composé a une formule moléculaire de C16H18O3 et une masse moléculaire de 258,31 g/mol . Il s'agit d'un composé phénolique classé parmi les monophénols .

Applications De Recherche Scientifique

3’-O-Methylbatatasin III has several scientific research applications, including:

Analyse Biochimique

Biochemical Properties

3’-O-Methylbatatasin III plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in the biosynthesis of secondary metabolites, such as GDP-Man biosynthesis-related enzymes . Additionally, 3’-O-Methylbatatasin III exhibits inhibitory effects on enzymes like iNOS and COX-2, which are involved in inflammatory pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing various physiological processes.

Cellular Effects

3’-O-Methylbatatasin III exerts notable effects on various cell types and cellular processes. In studies involving lung cells, this compound has demonstrated protective effects against LPS-induced acute lung injury by reducing inflammatory cytokine levels and inhibiting the nuclear translocation of p65 . Furthermore, 3’-O-Methylbatatasin III has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and protective properties .

Molecular Mechanism

The molecular mechanism of 3’-O-Methylbatatasin III involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes such as iNOS and COX-2, thereby reducing the production of inflammatory mediators . Additionally, 3’-O-Methylbatatasin III regulates the expression of downstream inflammatory cytokines by inhibiting the nuclear translocation of p65, a component of the NF-κB signaling pathway . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-O-Methylbatatasin III have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the levels of 3’-O-Methylbatatasin III accumulate during specific growth stages of Bletilla striata, indicating its stability and persistence in plant tissues . Additionally, the compound’s protective effects against inflammatory responses have been observed over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3’-O-Methylbatatasin III vary with different dosages in animal models. In studies involving LPS-induced acute lung injury, pretreatment with 3’-O-Methylbatatasin III at dosages of 20 mg/kg and 60 mg/kg resulted in significant reductions in inflammatory markers and improved lung function . Higher doses may lead to adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

3’-O-Methylbatatasin III is involved in various metabolic pathways, including the biosynthesis of secondary metabolites in plants. This compound interacts with enzymes and cofactors involved in the biosynthesis of stilbenoids, diarylheptanoids, and other secondary metabolites . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s diverse biological activities.

Transport and Distribution

The transport and distribution of 3’-O-Methylbatatasin III within cells and tissues are crucial for its biological activity. In plants, this compound accumulates in specific tissues during different growth stages, indicating its regulated transport and distribution . Additionally, 3’-O-Methylbatatasin III may interact with transporters and binding proteins that facilitate its localization and accumulation in target tissues.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 3'-O-Méthylbatatasine III peut être synthétisée par le biais de diverses réactions chimiques impliquant des composés phénoliques. Les voies de synthèse détaillées et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature. Le composé est principalement obtenu à partir de sources naturelles, en particulier de l'orchidée Bletilla splendens .

Méthodes de production industrielle

La production industrielle de la this compound implique l'extraction de la plante Bletilla splendens. Le processus d'extraction comprend généralement une extraction par solvant, suivie d'étapes de purification telles que la chromatographie sur colonne pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La 3'-O-Méthylbatatasine III subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir en hydroquinones.

Substitution : Il peut subir des réactions de substitution électrophile aromatique en raison de la présence de groupes hydroxyle phénoliques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits formés

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Dérivés bromés ou nitrés de la this compound.

4. Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des composés phénoliques et de leurs réactions.

Biologie : Présente une activité antifongique et est utilisée dans des études relatives à la pathologie végétale.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies :

Activité antispasmodique : Le composé présente une activité spasmolytique en inhibant les contractions des muscles lisses.

Activité anti-inflammatoire : Il régule l'expression des cytokines inflammatoires en aval en inhibant la translocation nucléaire de p65, une sous-unité du facteur de transcription NF-κB.

Activité antifongique : Le composé perturbe les membranes cellulaires fongiques, entraînant la mort cellulaire.

Mécanisme D'action

The mechanism of action of 3’-O-Methylbatatasin III involves its interaction with various molecular targets and pathways:

Antispasmodic Activity: The compound exhibits spasmolytic activity by inhibiting smooth muscle contractions.

Anti-inflammatory Activity: It regulates the expression of downstream inflammatory cytokines by inhibiting the nuclear translocation of p65, a subunit of the NF-κB transcription factor.

Antifungal Activity: The compound disrupts fungal cell membranes, leading to cell death.

Comparaison Avec Des Composés Similaires

La 3'-O-Méthylbatatasine III peut être comparée à d'autres composés phénoliques similaires :

Batatasine III : Un autre composé phénolique de l'espèce Bletilla présentant des propriétés anti-inflammatoires similaires.

Coelonin : Un composé présentant une activité anti-inflammatoire trouvé dans la même plante.

3-Hydroxy-5-méthoxy bibenzyle : Un autre composé phénolique présentant des propriétés anti-inflammatoires.

Unicité

La this compound est unique en raison de sa combinaison spécifique d'activités antibiotiques, antispasmodiques et antifongiques, qui ne sont pas couramment trouvées ensemble dans d'autres composés phénoliques .

Propriétés

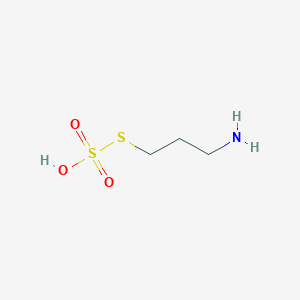

IUPAC Name |

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJURJXPMJANDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331921 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101330-69-2 | |

| Record name | 3'-O-Methylbatatasin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

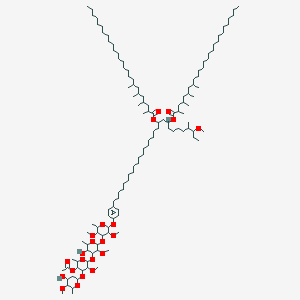

Feasible Synthetic Routes

Q1: What are the primary sources of 3'-O-Methylbatatasin III, and how is it typically isolated?

A1: 3'-O-Methylbatatasin III is a bibenzyl compound primarily found in orchids like Epidendrum rigidum [] and Bletilla striata [, ]. Researchers often employ techniques like solvent extraction followed by chromatographic separation methods, such as silica gel column chromatography and high-speed counter-current chromatography (HSCCC), to isolate and purify this compound from plant material [, ].

Q2: What is the role of 3'-O-Methylbatatasin III in Bletilla striata, and how does it contribute to the plant's medicinal properties?

A2: While the exact role of 3'-O-Methylbatatasin III in Bletilla striata requires further investigation, studies indicate it plays a significant role in the plant's anti-inflammatory effects []. Research suggests that 3'-O-Methylbatatasin III, along with other bibenzyls like coelonin and batatasin III, contributes to Bletilla striata's traditional use in treating lung conditions by potentially inhibiting the inflammatory response [].

Q3: How does the structure of 3'-O-Methylbatatasin III compare to other bibenzyls, and what is the known impact of these structural differences on their biological activity?

A3: 3'-O-Methylbatatasin III belongs to the bibenzyl class of compounds, structurally characterized by two benzene rings connected by an ethylene bridge. Studies comparing 3'-O-Methylbatatasin III with other bibenzyl derivatives, such as gigantol and batatasin III, reveal subtle differences in their structures, particularly in the number and position of hydroxyl and methoxy groups on the benzene rings []. These structural variations influence their phytotoxic and cytotoxic activities. For example, 3'-O-Methylbatatasin III exhibited stronger inhibitory effects on Amaranthus hypochondriacus radicle growth compared to gigantol but was less potent than batatasin III [].

Q4: What analytical techniques are commonly employed to identify and quantify 3'-O-Methylbatatasin III in plant extracts or formulations?

A4: Researchers commonly utilize Ultra High-Performance Liquid Chromatography (UHPLC) to determine the purity of 3'-O-Methylbatatasin III after isolation []. Additionally, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, is crucial for the structural elucidation and confirmation of 3'-O-Methylbatatasin III [, ]. For quantitative analysis, Ultra Performance Liquid Chromatography (UPLC) coupled with a suitable detection method, often UV detection at a specific wavelength like 270nm, is employed to determine the content of 3'-O-Methylbatatasin III in various samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

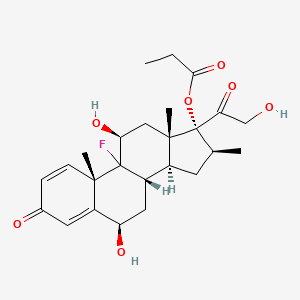

![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)

![N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1216620.png)